1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
The compound 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one features a hybrid structure comprising a 3,5-dimethylpiperidine moiety linked via an ethanone bridge to a sulfanyl-substituted 1,3,4-oxadiazole ring. The oxadiazole ring is further functionalized with a 2-methylphenyl group.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-8-13(2)10-21(9-12)16(22)11-24-18-20-19-17(23-18)15-7-5-4-6-14(15)3/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRSNXUTXAQDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final compound is obtained by coupling the piperidine and oxadiazole intermediates through a sulfanyl linkage, often using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring and piperidine moiety could play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives and oxadiazole-based pesticides to highlight key similarities and differences.
Table 1: Structural and Functional Comparison of Oxadiazole Derivatives
Key Observations:
The 2-methylphenyl substituent on the oxadiazole ring is less electron-withdrawing than halogenated aryl groups (e.g., oxadiazon ), which may reduce oxidative stability but improve metabolic compatibility in biological systems. Piperidine-containing analogs (e.g., ) exhibit higher molecular weights than non-piperidine oxadiazole pesticides (), suggesting trade-offs between bulkiness and target interaction.
Biological Activity Implications :
- Oxadiazole derivatives with halogenated aryl groups (e.g., oxadiazon) are established herbicides due to their electron-deficient rings, which interfere with plant electron transport chains . The target compound’s 2-methylphenyl group may confer selectivity toward different biological targets.
- Piperidine moieties in analogs (e.g., ) are often associated with enhanced solubility and bioavailability compared to purely aromatic systems, making them favorable in drug design.
Synthetic Considerations: The sulfanyl-ethanone linker in the target compound and analogs () is typically synthesized via nucleophilic substitution between a piperidine-derived ketone and a thiol-functionalized oxadiazole. Yield optimization strategies for similar compounds emphasize solvent polarity and catalyst selection .
Research Findings and Implications
- Agrochemical Potential: The oxadiazole core aligns with herbicide scaffolds (), but the 2-methylphenyl group may reduce phytotoxicity compared to chlorinated analogs.
- Drug Discovery Relevance : Piperidine derivatives (e.g., ) are frequently explored in kinase inhibition or antimicrobial studies; the target compound’s dimethylpiperidine group could modulate target affinity or pharmacokinetics.
Biological Activity
The compound 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A piperidine moiety that enhances lipophilicity and receptor binding.
- An oxadiazole ring known for diverse biological activities.
- A sulfanyl group which may contribute to its pharmacodynamics.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole nucleus exhibit significant antimicrobial properties. For instance:
- In vitro studies show that derivatives of oxadiazole demonstrate activity against various bacterial strains, including Escherichia coli and Candida albicans .
- The compound's structure suggests potential efficacy in inhibiting biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa .
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives:
- A study reported that oxadiazole compounds exhibited cytotoxic effects against multiple cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .
- The compound's mechanism may involve the inhibition of key enzymes and pathways associated with tumor growth and proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole structures have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression .
- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways may contribute to its pharmacological effects.
Study 1: Synthesis and Characterization
In a recent study, researchers synthesized various oxadiazole derivatives and characterized their biological activities. The findings indicated that modifications to the oxadiazole ring significantly affected their antimicrobial and anticancer activities .
Study 2: Cytotoxicity Assays
Cytotoxicity assays revealed that the tested compounds exhibited dose-dependent toxicity against HeLa cells, with notable effects observed at concentrations above 100 μg/mL. This suggests a potential for therapeutic applications in cancer treatment .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
